2-Bromo-N-(2,2-difluoroethyl)acetamide
Description
Contextual Significance of Halogenated Acetamides in Organic Synthesis and Medicinal Chemistry
Halogenated acetamides are a well-established class of reagents and intermediates in organic synthesis. The presence of one or more halogen atoms on the acetyl group significantly influences the reactivity of the carbonyl carbon and the adjacent carbon atom, making them susceptible to nucleophilic attack and other chemical transformations. For instance, α-haloacetamides are frequently employed as alkylating agents for a variety of nucleophiles, including amines, thiols, and carbanions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental in the construction of more complex molecular architectures.
In medicinal chemistry, the acetamide (B32628) functional group is a common feature in many biologically active compounds. archivepp.com The introduction of halogens to the acetamide scaffold can profoundly impact a molecule's pharmacological profile. For example, the presence of a chloro atom in certain acetamide derivatives has been shown to enhance their antimicrobial activity. mdpi.com Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated its potential against Klebsiella pneumoniae, with the chloro group playing a role in stabilizing the molecule within its target enzyme. mdpi.comnih.gov Furthermore, halogenated acetamides have been explored as inhibitors of various enzymes, including cyclooxygenase-II (COX-II), highlighting their potential in the development of anti-inflammatory agents. archivepp.comgalaxypub.co
The Role of Fluorine in Modulating Chemical and Biological Properties of Organic Molecules
The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance the parent compound's pharmacological properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these beneficial effects.
One of the most significant impacts of fluorination is the improvement of metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes. This can lead to a longer biological half-life and improved bioavailability of a drug candidate.
Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its acidity or basicity (pKa). This can affect a compound's solubility, membrane permeability, and binding interactions with its biological target. Strategic placement of fluorine atoms can also lead to increased binding affinity for a target protein by engaging in favorable electrostatic or hydrophobic interactions. The substitution of hydrogen with fluorine can also induce conformational changes in a molecule, which may favor a more biologically active conformation.
Overview of Research Areas Pertaining to 2-Bromo-N-(2,2-difluoroethyl)acetamide and Analogues
While specific research focusing exclusively on this compound is limited in publicly available literature, significant research has been conducted on its close analogues, particularly 2-bromo-2,2-difluoroacetamides with varying N-substituents. This body of work highlights the synthetic utility of this class of compounds.
A notable area of research is their application in cross-coupling reactions. For instance, 2-bromo-2,2-difluoroacetamides have been successfully employed as precursors for the synthesis of aromatic amides through copper-catalyzed direct arylation. nih.gov In these reactions, various arylating agents, such as aryl boronic acids and aryl trialkoxysilanes, can be coupled with the difluoroacetamide moiety. nih.gov This methodology has been shown to be versatile, accommodating a wide range of both aliphatic and aromatic secondary and tertiary amides, and has been successfully scaled up to gram-scale synthesis. nih.gov This synthetic approach demonstrates the potential of this compound and its analogues as valuable building blocks for the construction of more complex molecules with potential applications in materials science and medicinal chemistry.
Below are tables detailing the properties of some related compounds.
Table 1: Properties of 2-Bromo-2,2-difluoroacetamide
| Property | Value |
| CAS Number | 2169-67-7 |
| Molecular Formula | C2H2BrF2NO |
| Molecular Weight | 173.95 g/mol |
Data sourced from Oakwood Chemical oakwoodchemical.com
Table 2: Properties of N-(2,2-Difluoroethyl)acetamide
| Property | Value |
| Molecular Formula | C4H7F2NO |
| Average Mass | 123.102 g/mol |
Data sourced from ChemSpider chemspider.com
Table 3: Properties of 2,2-Difluoroacetamide
| Property | Value |
| CAS Number | 359-38-6 |
| Molecular Formula | C2H3F2NO |
| Molecular Weight | 95.05 g/mol |
Data sourced from PubChem nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2,2-difluoroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF2NO/c5-1-4(9)8-2-3(6)7/h3H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVHRVXUPOULDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680447 | |
| Record name | 2-Bromo-N-(2,2-difluoroethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204333-26-5 | |
| Record name | 2-Bromo-N-(2,2-difluoroethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 2 Bromo N 2,2 Difluoroethyl Acetamide and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.
The ¹H NMR spectrum of 2-Bromo-N-(2,2-difluoroethyl)acetamide is expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of these protons is influenced by the electronegativity of adjacent atoms (Br, F, O, N) and their spatial arrangement.
-NH- Proton: The amide proton typically appears as a broad signal in the range of δ 5.5-8.5 ppm. libretexts.orgmsu.edu Its chemical shift and multiplicity are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and quadrupole effects from the nitrogen-14 nucleus. libretexts.orgresearchgate.netnih.gov In a non-protic solvent like DMSO-d₆, this proton would likely couple to the adjacent methylene (B1212753) (-CH₂-) protons, appearing as a triplet.
Br-CH₂-C=O Protons: The two protons of the methylene group adjacent to the bromine atom and the carbonyl group are expected to resonate as a singlet at approximately δ 3.8-4.6 ppm. rsc.orgresearchgate.net The strong deshielding effect is due to the electron-withdrawing nature of both the bromine atom and the acetamide (B32628) group.
-NH-CH₂-CHF₂ Protons: This methylene group's protons are coupled to both the amide proton and the geminal proton of the difluoromethyl group. This would result in a complex signal, likely a doublet of triplets, appearing in the range of δ 3.5-4.0 ppm.
-CHF₂ Proton: The single proton on the carbon bearing two fluorine atoms is expected to appear significantly downfield as a triplet of triplets (tt) in the range of δ 5.7-6.5 ppm. The large downfield shift is due to the strong deshielding effect of the two fluorine atoms. It will be split into a triplet by the two fluorine atoms and further split into a triplet by the adjacent methylene group. chemicalbook.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| -NH- | 5.5 - 8.5 | Broad Singlet or Triplet | ³JH,H ≈ 5-7 |
| Br-CH₂-C=O | 3.8 - 4.6 | Singlet | - |
| -NH-CH₂-CHF₂ | 3.5 - 4.0 | Doublet of Triplets | ³JH,H ≈ 5-7, ³JH,F ≈ 13-15 |
| -CHF₂ | 5.7 - 6.5 | Triplet of Triplets | ²JH,F ≈ 50-55, ³JH,H ≈ 4-5 |
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbon (-C=O): The amide carbonyl carbon is typically observed in the range of δ 165-175 ppm. compoundchem.comwisc.edu
Bromo-Methylene Carbon (Br-CH₂-): The carbon atom attached to the bromine is expected to resonate in the range of δ 25-40 ppm. rsc.org
Methylene Carbon (-NH-CH₂-): The carbon of the methylene group attached to the nitrogen is expected at approximately δ 40-50 ppm. This signal may appear as a triplet due to coupling with the two fluorine atoms (²JC,F).
Difluoromethyl Carbon (-CHF₂): This carbon atom will be significantly affected by the attached fluorine atoms, appearing as a triplet with a large carbon-fluorine coupling constant (¹JC,F) in the range of δ 110-120 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
|---|---|---|
| -C=O | 165 - 175 | Singlet |
| Br-CH₂- | 25 - 40 | Singlet |
| -NH-CH₂- | 40 - 50 | Triplet |
| -CHF₂ | 110 - 120 | Triplet |
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The chemical shifts have a much wider range than in ¹H NMR, reducing the likelihood of signal overlap. thermofisher.com
For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Their signal is expected to be split by the geminal proton (-CHF₂) and the vicinal methylene protons (-CH₂-). This would result in a doublet of triplets. The typical chemical shift range for a difluoromethyl group attached to a carbon is between -110 and -130 ppm. researchgate.net
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| -CHF₂ | -110 to -130 | Doublet of Triplets | ²JF,H ≈ 50-55, ³JF,H ≈ 13-15 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, key absorptions are expected for the amide, alkyl, and halogenated portions of the molecule.
N-H Stretch: A prominent band in the IR spectrum is expected between 3300 and 3100 cm⁻¹, corresponding to the N-H stretching vibration. The exact position and shape of this band are sensitive to hydrogen bonding. acs.org
C-H Stretches: Aliphatic C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region.
Amide I (C=O Stretch): A strong absorption band, characteristic of the carbonyl stretch in secondary amides, is expected between 1680 and 1630 cm⁻¹. nih.govresearchgate.net This is one of the most intense bands in the IR spectrum of amides.
Amide II (N-H Bend and C-N Stretch): This band, resulting from a mix of N-H in-plane bending and C-N stretching, typically appears between 1570 and 1515 cm⁻¹. acs.orgresearchgate.net
C-F Stretches: Strong C-F stretching vibrations are expected in the region of 1100-1000 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 650 and 550 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | -NH- | 3300 - 3100 | Medium-Strong |
| C-H Stretch | -CH₂-, -CH- | 3000 - 2850 | Medium |
| Amide I (C=O Stretch) | -C=O | 1680 - 1630 | Strong |
| Amide II (N-H Bend) | -NH- | 1570 - 1515 | Medium-Strong |
| C-F Stretch | -CF₂- | 1100 - 1000 | Strong |
| C-Br Stretch | -CBr- | 650 - 550 | Medium |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₄H₆BrF₂NO), the exact mass can be calculated. A key feature in the mass spectrum will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
Loss of a bromine radical: Formation of a [M-Br]⁺ fragment.
McLafferty rearrangement: If sterically possible, though less likely for this specific structure.
Cleavage of the amide C-N bond.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, its solid-state conformation and packing can be predicted based on known structures of analogous secondary amides. nih.govresearchgate.net
Conformation: The amide functional group is known to be planar due to the partial double-bond character of the C-N bond. nih.gov For secondary amides, the trans conformation (where the alkyl groups on the C and N are on opposite sides of the C-N bond) is overwhelmingly favored over the cis conformation due to lower steric hindrance. nih.govresearchgate.net The orientation of the side chains will be such that steric repulsion is minimized.
Crystal Structure Determination
As an illustrative example, the crystal structure of 2-Bromoacetamide , a foundational analogue, has been determined with high precision. iucr.orgnih.govresearchgate.net The compound crystallizes in the monoclinic space group P2₁/c. iucr.orgnih.govresearchgate.net The asymmetric unit contains a single molecule. iucr.orgnih.gov The crystallographic data for 2-Bromoacetamide is summarized in the table below.
| Crystal Data for 2-Bromoacetamide | |
| Chemical Formula | C₂H₄BrNO |
| Formula Weight | 137.97 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.373 (4) |
| b (Å) | 5.1899 (14) |
| c (Å) | 7.557 (3) |
| β (°) | 99.94 (3) |
| Volume (ų) | 400.7 (3) |
| Z | 4 |
| Temperature (K) | 93 |
| Radiation type | Mo Kα |
| Data sourced from IUCrData |
Another relevant analogue, 2-Bromo-N-(2-chlorophenyl)acetamide , has also been characterized by single-crystal X-ray diffraction. researchgate.net In this structure, the conformation of the N—H bond is syn to the ortho-chloro substituent on the aniline (B41778) ring and anti to both the carbonyl (C=O) and the C—Br bonds in the acetamide side chain. researchgate.net This specific conformation influences the packing of the molecules in the crystal lattice.
Analysis of Hydrogen Bonding and Halogen-Halogen Interactions
In the crystal structure of 2-Bromoacetamide , the molecules are organized into a ladder-type network through N—H⋯O hydrogen bonds. iucr.orgnih.govresearchgate.net These interactions form distinct ring motifs, which can be described using graph-set notation as R²₂(8) and R²₄(8). iucr.orgnih.govresearchgate.net In addition to the primary hydrogen bonds, the structure is further stabilized by weaker C—H⋯O and C—H⋯Br contacts. iucr.orgnih.govresearchgate.net An intramolecular N—H⋯Br contact is also observed. iucr.orgresearchgate.net
The hydrogen bond geometry for 2-Bromoacetamide is detailed in the table below.
| Hydrogen-Bond Geometry for 2-Bromoacetamide (Å, °) | ||||
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
| N1—H1A⋯O1ⁱ | 0.88(3) | 2.05(3) | 2.930(2) | 174(2) |
| N1—H1B⋯O1ⁱⁱ | 0.88(3) | 2.12(3) | 2.946(2) | 157(2) |
| C2—H2A⋯O1ⁱⁱⁱ | 0.99 | 2.55 | 3.440(2) | 150 |
| C2—H2B⋯Br1ⁱᵛ | 0.99 | 2.98 | 3.844(2) | 146 |
| Symmetry codes: (i) x, y+1, z; (ii) -x+2, -y+1, -z+1; (iii) x, -y+3/2, z-1/2; (iv) x, -y+3/2, z+1/2. Data sourced from IUCrData. |
Computational Chemistry and Theoretical Investigations on 2 Bromo N 2,2 Difluoroethyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and properties. For 2-Bromo-N-(2,2-difluoroethyl)acetamide, these methods can elucidate its fundamental chemical nature.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. sphinxsai.comresearchgate.net This process involves calculating the total electronic energy of the molecule for various atomic arrangements and systematically altering the geometry to find the configuration with the minimum energy. sphinxsai.com For this compound, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-31G(d), would predict key structural parameters. nih.gov These parameters include bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's shape.
The optimization process reveals the most plausible conformation, accounting for steric and electronic effects introduced by the bromine and fluorine atoms, as well as the acetamide (B32628) backbone. The resulting optimized structure is a crucial starting point for all other computational analyses, as it represents the molecule in its lowest energy state in the gas phase.
Illustrative Optimized Geometrical Parameters for this compound
This table presents hypothetical data typical of a DFT geometry optimization for illustrative purposes.
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| C-N | ~1.35 Å | |
| C-Br | ~1.95 Å | |
| C-F | ~1.36 Å | |
| Bond Angle | O=C-N | ~122° |
| F-C-F | ~108° | |
| C-N-H | ~120° | |
| Dihedral Angle | O=C-N-C | ~180° (trans) |
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. This analysis predicts the energies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational spectrum, where each calculated frequency corresponds to a specific normal mode of vibration. acs.orgnih.gov
For this compound, this analysis would identify characteristic vibrational modes. For instance, the C=O stretching frequency (the Amide I band) is highly sensitive to the local electronic environment and is a key feature in the IR spectra of amides. nih.govacs.org Similarly, C-F, C-Br, N-H, and C-N stretching and bending modes would be predicted, allowing for a detailed assignment of the experimental spectrum. Comparing the computed frequencies with experimental data also serves as a validation of the computational model's accuracy. acs.org
Illustrative Predicted Vibrational Frequencies for this compound
This table contains representative data to illustrate the output of a vibrational frequency calculation.
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |
| Amide I | C=O stretch | ~1700-1730 |
| Amide II | N-H bend, C-N stretch | ~1550-1600 |
| Amide A | N-H stretch | ~3300-3400 |
| - | C-F stretch (asymmetric) | ~1150-1200 |
| - | C-F stretch (symmetric) | ~1050-1100 |
| - | C-Br stretch | ~600-650 |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. sapub.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. numberanalytics.comresearchgate.net
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. numberanalytics.com For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.
Illustrative FMO Properties for this compound
This table provides example values for FMO analysis to demonstrate the concept.
| Parameter | Description | Illustrative Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 7.0 eV |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.0 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 3.5 eV |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.orguni-muenchen.de This method provides detailed information about charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. wikipedia.orgresearchgate.net
Chemical reactions and properties are often studied in solution, where the solvent can significantly influence molecular behavior. The Polarizable Continuum Model (PCM) is a widely used method to simulate these solvent effects without explicitly modeling individual solvent molecules, which would be computationally expensive. wikipedia.orguni-muenchen.de
In PCM, the solute molecule is placed within a cavity carved out of a continuous medium that has the dielectric properties of the solvent. wikipedia.orgq-chem.com The solute's electric field polarizes the continuum, which in turn creates a reaction field that acts back on the solute, affecting its energy, geometry, and electronic properties. uni-muenchen.de Applying PCM to this compound would allow for the study of how its properties, such as conformational stability and vibrational frequencies, change in different solvents (e.g., water, ethanol, chloroform). This is particularly important for amides, where polar solvents can significantly influence hydrogen bonding capabilities and the C=O bond polarity. rsc.orgnih.gov
Molecular Modeling and Docking Studies (for related compounds/derivatives)
While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular docking is a technique used to predict how a molecule (a ligand) might bind to a larger macromolecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. ukaazpublications.comnih.gov
For derivatives related to this compound, docking studies can be performed to explore their potential as inhibitors of specific enzymes. nih.govacs.org The process involves placing the ligand into the active site of a target protein and using a scoring function to evaluate the strength of the interaction. ukaazpublications.com The scoring considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity between the ligand and the protein. Studies on various acetamide derivatives have shown their potential to interact with enzymes like cholinesterases, DNA gyrase, and cyclo-oxygenase (COX) enzymes. nih.govukaazpublications.com Such studies can reveal key interactions, for example, between the amide N-H or C=O groups and amino acid residues in the active site, guiding the design of more potent and selective inhibitors. nih.gov
Prediction of Ligand-Target Binding Conformations
Currently, there are no published studies that specifically predict the binding conformations of this compound with any biological target. Such an investigation would typically involve molecular docking simulations, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. The results of these simulations provide insights into the binding affinity and the key interactions driving the ligand-receptor recognition. Without experimental or computational data, any discussion on the binding mode of this particular compound would be purely speculative.
Analysis of Interaction Energies and Contributing Structural Elements
A thorough analysis of the interaction energies between this compound and a potential target protein is also absent from the current scientific literature. This type of analysis, often performed using methods like molecular mechanics or quantum mechanics, quantifies the energetic contributions of different types of interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. Understanding these contributions is crucial for rational drug design and lead optimization. The specific roles of the bromine atom, the amide group, and the difluoroethyl moiety in mediating these interactions have not been computationally elucidated for this molecule.
Conformational Analysis using Computational Methods
A detailed conformational analysis of this compound using computational methods has not been reported. Such an analysis would involve exploring the potential energy surface of the molecule to identify its stable low-energy conformations. This is critical as the biological activity of a molecule is often dictated by the specific three-dimensional shape it adopts to interact with its target. Techniques such as systematic or stochastic conformational searches, coupled with energy minimization calculations, would be required to map out the conformational landscape of this compound. The interplay between the torsional angles of the acetamide backbone and the difluoroethyl side chain would be of particular interest in such a study.
Chemical Reactivity and Derivatization Strategies of 2 Bromo N 2,2 Difluoroethyl Acetamide
Reactions Involving the α-Bromoacetamide Moiety
The most reactive site for transformations in 2-Bromo-N-(2,2-difluoroethyl)acetamide is the carbon-bromine (C-Br) bond at the alpha position to the carbonyl group. This bond's reactivity is central to several derivatization strategies, including electrochemical reduction and nucleophilic substitution.
Electrochemical Debrominative Hydrogenation and Deuteration
A modern and efficient method for the selective removal of the bromine atom involves electro-reductive debrominative hydrogenation or deuteration. rsc.org This technique provides a facile pathway for synthesizing N-substituted amides and their deuterated analogues, which are valuable in mechanistic studies and drug development. rsc.orgxmu.edu.cn The reaction proceeds through the activation of the C-Br bond at room temperature, using water (H₂O) or deuterium (B1214612) oxide (D₂O) as an economical and readily available source of hydrogen or deuterium, respectively. rsc.orgthenote.appresearchgate.net
This electrochemical approach avoids the need for transition metal catalysts or toxic deuterating reagents often used in traditional methods. xmu.edu.cn The process is noted for its broad functional group compatibility and provides the desired products in moderate to high yields. rsc.org The reaction is typically carried out using graphite (B72142) felt as both the cathode and anode, which is key to ensuring high chemoselectivity. researchgate.net
Table 1: Conditions for Electrochemical Debrominative Hydrogenation/Deuteration
| Parameter | Condition | Source |
|---|---|---|
| Reaction Type | Electro-reductive C-Br bond activation | rsc.org |
| Hydrogen/Deuterium Source | H₂O / D₂O | rsc.orgresearchgate.net |
| Key Advantage | Avoids transition metals and toxic reagents | xmu.edu.cn |
| Yields | Moderate to High | rsc.org |
| Temperature | Room Temperature | thenote.app |
Nucleophilic Displacement Reactions for Aminoacetamide Derivatives
The bromine atom in the α-position of the acetamide (B32628) is a good leaving group, making the compound an excellent substrate for S(_N)2 nucleophilic displacement reactions. science.gov This pathway is a cornerstone for synthesizing a variety of aminoacetamide derivatives. In this reaction, a nucleophile, typically a primary or secondary amine, attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.
This classic transformation is fundamental in building more complex molecules from simple α-haloamide precursors. For instance, the reaction of 2-bromo-N-arylacetamides with various amines or other nitrogen-containing nucleophiles is a standard method for producing glycine (B1666218) derivatives and other compounds with significant biological or material science applications. nih.gov The efficiency of the reaction allows for the construction of diverse molecular libraries by varying the nucleophilic amine component.
Transformations of the Amide Linkage
The amide bond is known for its significant stability due to resonance, which delocalizes the lone pair of electrons from the nitrogen atom across the N-C-O system. Consequently, transformations targeting the amide linkage of this compound, such as hydrolysis or reduction, require harsh reaction conditions. While these are fundamental reactions in organic chemistry, specific literature detailing these transformations for this particular compound is not prevalent, reflecting the general focus on the more reactive α-bromo position for derivatization.
Reactions Involving the 2,2-Difluoroethyl Group
The 2,2-difluoroethyl group is generally stable and less reactive compared to the α-bromoacetamide moiety. However, its presence is crucial for modulating the electronic properties and lipophilicity of the molecule. Specific reactions can be employed to transform this group, notably through elimination reactions.
Conversion to Difluorovinyl Analogues
The synthesis of difluorovinyl analogues from precursors containing a 2,2-difluoroethyl group can be achieved through elimination reactions. While not documented specifically for this compound, related chemistry suggests a plausible pathway. For example, compounds like halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) react with bases to generate highly electrophilic 1,1-difluoroethenes. beilstein-journals.org This transformation occurs via the elimination of a proton and a halide. A similar base-mediated reaction could potentially lead to the formation of a difluorovinyl acetamide from this compound, although this specific conversion is not detailed in available literature.
Synthesis of Structurally Diverse Analogues and Derivatives
The combination of reactive sites on this compound allows for the synthesis of a wide range of structurally diverse analogues. rsc.orgxmu.edu.cnnih.govresearchgate.netlookchem.comnih.govhoffmanchemicals.com These methods include transition-metal-catalyzed cross-coupling reactions and radical additions, which significantly expand the accessible chemical space.
A noteworthy strategy involves the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides. nih.gov This methodology enables the formation of aromatic amides using readily available aryl precursors like aryl boronic acids or aryl trialkoxysilanes. nih.gov The reaction is insensitive to the electronic nature of the aryl groups, allowing for the successful introduction of both electron-rich and electron-deficient substituents. nih.gov This protocol has demonstrated excellent efficiency and has been successfully scaled up to gram quantities, highlighting its synthetic utility. nih.gov
Furthermore, radical reactions provide another powerful tool for derivatization. Studies on structurally similar alkyl 2-bromo-2,2-difluoroacetates have shown that they can undergo radical additions to vinyl ethers. nih.gov This type of reaction, mediated by reagents such as sodium dithionite (B78146) (Na₂S₂O₄), can be applied to generate complex acetal-containing structures. nih.gov Applying this logic, this compound could serve as a precursor for generating difluoroacetyl radicals for addition to various alkenes, leading to novel fluorinated compounds.
Table 2: Overview of Derivatization Strategies
| Reaction Type | Reagents/Catalysts | Moiety Involved | Product Class | Source |
|---|---|---|---|---|
| Electrochemical Reduction | H₂O/D₂O, Electricity | α-Bromoacetamide | Hydrogenated/Deuterated Acetamides | rsc.orgresearchgate.net |
| Nucleophilic Substitution | Amines, other nucleophiles | α-Bromoacetamide | Aminoacetamide Derivatives | science.govnih.gov |
| Copper-Catalyzed Arylation | Aryl boronic acids, CuBr₂ | α-Bromoacetamide | Aromatic Amides | nih.gov |
| Radical Addition | Na₂S₂O₄, Alkenes | α-Bromoacetamide | Complex Fluorinated Alkanes | nih.gov |
Construction of Complex Heterocyclic Systems Utilizing the Compound as a Building Block
The structure of this compound, featuring a reactive α-bromoacetyl group, positions it as a key building block for the synthesis of various nitrogen- and sulfur-containing heterocycles. Established synthetic methodologies for heterocycles, such as the Hantzsch thiazole (B1198619) synthesis, can theoretically be adapted to utilize this compound, leading to the incorporation of the N-(2,2-difluoroethyl) moiety into the final ring system. This substituent can significantly influence the physicochemical properties of the resulting molecule, including its lipophilicity and metabolic stability, which are critical parameters in medicinal chemistry.
One of the most well-established methods for the synthesis of thiazole rings is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide or a compound containing a thiourea (B124793) moiety. In this context, this compound can serve as the α-bromo component. The reaction with a suitable thioamide would proceed via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.
The general mechanism for the Hantzsch synthesis using an α-bromoacetamide is depicted below:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in this compound. This results in the formation of an S-alkylated intermediate.
Tautomerization and Cyclization: The intermediate can tautomerize, followed by an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon of the acetamide group.
Dehydration: The resulting cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring.
While specific research detailing the use of this compound in Hantzsch thiazole synthesis is not extensively documented, the reactivity of analogous α-bromoacetamides is well-established. The yields and reaction conditions for such transformations can vary depending on the specific substrates and catalysts used.
| Reactant 1 | Reactant 2 | Heterocyclic Product | Catalyst/Solvent | Typical Yield (%) |
| α-Bromoacetamide | Thiourea | 2-Aminothiazole derivative | Ethanol, Reflux | 70-90 |
| α-Bromoacetamide | Thioamide | 2,4-Disubstituted thiazole | DMF, Heat | 60-85 |
| α-Bromoacetamide | Thiosemicarbazide | 2-Hydrazinothiazole derivative | Acetic Acid | 65-80 |
Similarly, this compound could potentially be employed in the synthesis of other heterocyclic systems such as oxazoles and benzodiazepines through well-known cyclocondensation reactions. For instance, reaction with an amidine could theoretically lead to the formation of an imidazole (B134444) derivative, while condensation with o-phenylenediamine (B120857) could yield a benzodiazepine (B76468) structure.
The following table outlines potential heterocyclic systems that could be synthesized from this compound based on established synthetic routes for α-bromoacetamides.
| Heterocyclic System | General Synthetic Method | Potential Co-reactant |
| Thiazoles | Hantzsch Synthesis | Thiourea, Thioamides |
| Oxazoles | Robinson-Gabriel Synthesis | Amides |
| Imidazoles | Wallach Synthesis | Amidines |
| Benzodiazepines | Cyclocondensation | o-Phenylenediamines |
Advanced Synthetic Applications and Building Block Utility
Application in the Synthesis of Biologically Active Molecules
While no examples exist for the target compound, the broader class of 2-bromoacetamides are frequently used as alkylating agents in the synthesis of molecules with potential therapeutic value. For instance, various N-aryl-2-bromoacetamide derivatives are used to synthesize compounds screened for analgesic, antifungal, antibacterial, and antiproliferative activities. nih.gov The bromoacetyl group acts as a reactive handle to introduce an acetamide (B32628) linker into a target scaffold, often by reacting with nucleophiles like amines or thiols.
Similarly, the incorporation of a difluoroethyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. sigmaaldrich.com Fluorinated building blocks are integral to the synthesis of many pharmaceuticals and agrochemicals. alfa-chemistry.comossila.com Therefore, it can be hypothesized that "2-Bromo-N-(2,2-difluoroethyl)acetamide" could potentially serve as a reagent to introduce the N-(2,2-difluoroethyl)acetamido group onto biologically relevant scaffolds.
Integration into Multi-Step Synthetic Sequences for Fluorine-Containing Compounds
Role as a Versatile Intermediate in Organic Synthesis
The versatility of a chemical intermediate is defined by the range of reactions it can undergo. For "this compound," its potential as a versatile intermediate can be inferred from its structure.
Electrophilic Site : The carbon atom bonded to the bromine is a primary electrophilic site. It would be expected to readily undergo nucleophilic substitution (SN2) reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), making it a useful tool for connecting molecular fragments. This is the most common application for simple 2-bromoacetamides. nih.gov
Amide Moiety : The amide group itself can participate in reactions, though it is generally less reactive. It can be hydrolyzed under strong acidic or basic conditions or potentially reduced.
Difluoroethyl Group : The C-F bonds are generally very stable, meaning this part of the molecule would likely be carried through many reaction steps unchanged, serving to impart fluorine's unique properties onto the final product. sigmaaldrich.com
The table below outlines the hypothetical reactivity of the target compound based on the known chemistry of its functional groups.
Table 1: Hypothetical Reactions of this compound
| Reaction Type | Reagent/Catalyst | Potential Product Class | Utility |
|---|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted N-(2,2-difluoroethyl)acetamides | Building complex molecules, attaching to scaffolds |
| Hydrolysis | Strong Acid/Base (e.g., HCl, NaOH) | N-(2,2-difluoroethyl)glycine | Transformation of the functional group |
Future Research Directions and Emerging Paradigms
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical and chemical industries. rsc.org However, traditional methods often rely on stoichiometric coupling reagents or the conversion of carboxylic acids to highly reactive acid chlorides. ucl.ac.uk These approaches suffer from poor atom economy and generate significant chemical waste, making them environmentally unsustainable. researchgate.net Future research on the synthesis of 2-Bromo-N-(2,2-difluoroethyl)acetamide should prioritize the development of greener, more efficient catalytic methods.
Key areas for investigation include:
Direct Catalytic Amidation: Investigating catalysts, such as those based on boric acid or other Lewis acids, that can directly mediate the condensation of bromoacetic acid and 2,2-difluoroethylamine (B1345623). This would eliminate the need for stoichiometric activators and reduce waste streams. acs.org
Biocatalysis: The use of enzymes for amide bond formation represents a highly sustainable alternative, offering high selectivity under mild, aqueous conditions. rsc.org Exploring enzymes like lipases or engineered amide synthetases could provide an environmentally benign route to the target compound. rsc.orgresearchgate.net ATP-dependent enzymes, in particular, have shown great promise for forming amide bonds in water. rsc.org
Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch methods. The fluorinated and brominated nature of the reagents makes this an attractive approach for managing potentially energetic reactions.
| Method | Typical Reagents | Advantages | Disadvantages | Sustainability Outlook |
|---|---|---|---|---|
| Traditional (Acid Chloride) | Thionyl chloride (SOCl₂), Bromoacetyl chloride, Amine | High reactivity, Good yields | Poor atom economy, Generates HCl and SO₂ waste, Harsh conditions | Poor |
| Traditional (Coupling Reagents) | Bromoacetic acid, Amine, Reagents like DCC or HATU | Mild conditions, High yields | Poor atom economy, Generates stoichiometric byproducts (e.g., DCU) that are difficult to remove | Poor |
| Catalytic Amidation | Bromoacetic acid, Amine, Boric acid catalyst | High atom economy, Only water as byproduct | Requires high temperatures, Catalyst development needed for specific substrates | Good to Excellent |
| Biocatalysis (Enzymatic) | Bromoacetic acid, Amine, Lipase or Amide Synthetase | Excellent selectivity, Mild aqueous conditions, Biodegradable catalyst | Enzyme stability and cost can be a factor, May require cofactor recycling (e.g., ATP) | Excellent |
Deepening Mechanistic Understanding of Chemical Transformations
While this compound itself has not been the subject of extensive mechanistic studies, the reactivity of its parent analogue, N-bromoacetamide (NBA), has been well-documented. Future work should focus on elucidating how the N-(2,2-difluoroethyl) group modulates the known reaction pathways of the bromoacetamide core.
NBA is known to participate in several key transformations:
Reactions with Olefins: Classic studies have shown that the reaction of NBA with olefins does not result in simple allylic bromination. Instead, it proceeds through a complex two-stage mechanism. The first stage involves a free-radical reaction of NBA with itself to generate N,N-dibromoacetamide (NDBA). This is followed by an ionic addition of NDBA to the olefin double bond. researchgate.netcdnsciencepub.com
Oxidation Reactions: NBA can act as an oxidizing agent for various functional groups, including primary alcohols. acs.org
Brominating Agent: NBA serves as an electrophilic bromine source, though its reactivity and selectivity can differ from more common reagents like N-bromosuccinimide (NBS). researchgate.netacs.org
The strong electron-withdrawing nature of the difluoroethyl group in this compound is expected to significantly influence these mechanisms. Future research should use kinetic studies, isotopic labeling, and computational analysis to investigate whether it follows similar free-radical and ionic pathways or if new mechanistic channels are opened. Understanding these fundamentals is critical for controlling its reactivity and applying it effectively in complex syntheses.
| Reaction Type | Substrate | Key Mechanistic Steps | Primary Product Type | Reference |
|---|---|---|---|---|
| Addition | Olefins (e.g., Cyclohexene) | 1. NBA self-reaction (free radical) to form NDBA. 2. Ionic addition of NDBA to the double bond. | 2-bromo-N-bromoacetimidates | researchgate.netcdnsciencepub.com |
| Oxidation | Primary Alcohols | Involves hypobromite ion as the reactive oxidizing species in alkaline solution. | Aldehydes | acs.org |
| Bromination | Aromatic compounds (e.g., Toluene) | Can proceed via electrophilic or free-radical pathways depending on conditions. | Brominated aromatics (nuclear or side-chain) | researchgate.net |
Advanced Computational Modeling for Predictive Reactivity and Bioactivity
Computational chemistry offers powerful tools to accelerate research by predicting molecular properties before undertaking extensive lab work. Applying these methods to this compound and its potential derivatives can guide synthetic efforts and prioritize compounds for biological screening.
Future computational studies should focus on:
Reactivity Prediction: Using quantum mechanics (QM) methods like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the sites of reaction. This can clarify the mechanistic questions raised in the previous section and predict the compound's behavior as an alkylating agent.
Virtual Screening and Docking: The 2-bromoacetyl moiety is a classic covalent warhead. Molecular docking simulations can be used to screen libraries of virtual derivatives against the active sites of various protein targets, such as enzymes implicated in diseases. This approach has been successfully used to identify potential inhibitors among other acetamide (B32628) derivatives. nih.govresearchgate.net
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives is crucial for drug development. Computational models can forecast potential bioactivation pathways, where a parent molecule is metabolized into a reactive species that can cause toxicity. nih.govnih.gov This is particularly relevant given the compound's inherent reactivity.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse set of derivatives and measuring their biological activity, QSAR models can be built to correlate specific structural features with potency, guiding the design of more effective compounds. researchgate.net
| Modeling Technique | Objective for this compound Research | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reactivity. | Transition state energies, reaction profiles, electrophilicity indices. |
| Molecular Docking | Identify potential biological targets for novel derivatives. | Binding poses and scores in protein active sites (e.g., kinases, proteases). |
| ADMET/Bioactivation Modeling | Forecast drug-likeness and potential toxicity issues. | Prediction of metabolic fate, reactivity towards macromolecules (protein, DNA), and potential for adverse drug reactions. nih.gov |
| QSAR | Guide lead optimization by correlating structure with activity. | A predictive model to design new derivatives with enhanced biological activity. researchgate.net |
Expanding the Scope of Biological Investigations through Novel Derivative Synthesis
The true value of this compound lies in its role as a versatile building block for creating novel molecules with potential therapeutic applications. The combination of a reactive electrophilic site (the C-Br bond) and the fluorine-containing tail—known to enhance metabolic stability and modulate physicochemical properties—makes it an attractive scaffold for medicinal chemistry.
Future synthetic work should leverage this structure to explore a wide range of biological targets. Multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step, are a particularly powerful strategy for generating chemical diversity from this building block. nih.govnih.gov Based on the known activities of other substituted acetamides, promising avenues for investigation include:
Enzyme Inhibitors: The bromoacetyl group can act as an irreversible inhibitor by alkylating nucleophilic residues (e.g., Cys, His) in an enzyme's active site. This strategy could be applied to develop inhibitors for proteases, kinases, or metabolic enzymes.
Anticancer Agents: Many small molecules containing acetamide and sulfonamide moieties have been investigated as anticancer agents, with some acting as inhibitors of enzymes like dihydrofolate reductase (DHFR). researchgate.net
Neurodegenerative Diseases: Substituted acetamides have been designed and evaluated as inhibitors of butyrylcholinesterase (BChE), a key target in Alzheimer's disease. nih.govnih.gov Other derivatives have shown promise in models of Parkinson's disease by reducing oxidative stress. ijper.org
Antimicrobial Agents: The acetamide scaffold is present in numerous antimicrobial compounds. New derivatives could be screened for activity against a panel of bacterial and fungal pathogens.
| Derivative Class | Synthetic Strategy | Biological Activity Investigated | Potential Application | Reference |
|---|---|---|---|---|
| Substituted Phenylacetamides | Coupling of a substituted phenylacetic acid with an amine. | Butyrylcholinesterase (BChE) Inhibition | Alzheimer's Disease | nih.govnih.gov |
| Sulfonamide-Acetamides | Multistep synthesis involving coupling of sulfonamide and acetamide fragments. | DHFR Inhibition, Cytotoxicity | Anticancer, Antimicrobial | researchgate.net |
| Naphthalene-Substituted Azetidinones | Cyclocondensation of Schiff's bases derived from acetohydrazides. | Antioxidant, Neuroprotection | Parkinson's Disease | ijper.org |
| Tetrahydropyridines | One-pot, multi-component reaction. | Anti-inflammatory (MMP inhibition) | Inflammatory Diseases | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-Bromo-N-(2,2-difluoroethyl)acetamide, and how is purity validated?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromoacetyl bromide may react with 2,2-difluoroethylamine under controlled conditions (e.g., in anhydrous dichloromethane with a base like triethylamine). Post-synthesis, purity is validated using ¹H/¹³C NMR (e.g., characteristic peaks for Br-C=O at ~165–170 ppm in ¹³C NMR and NH protons at ~8–10 ppm in ¹H NMR) and HPLC (>95% purity threshold). Melting point analysis and IR spectroscopy (amide C=O stretch ~1650–1680 cm⁻¹) further confirm structural integrity .
Q. Which crystallographic tools are recommended for structural elucidation of bromoacetamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. The program resolves bond lengths, angles, and conformations (e.g., antiperpendicular alignment of N–H relative to C=O and C–Br groups). Structural validation via PLATON or CIF-check ensures data reliability .
Q. How does the difluoroethyl group influence the compound’s physical properties?
- Methodological Answer : The 2,2-difluoroethyl moiety enhances electronegativity and metabolic stability via C–F bond polarization. Fluorine’s inductive effects reduce basicity of adjacent amines and increase lipophilicity, impacting solubility (logP ~1.5–2.0). Thermogravimetric analysis (TGA) can quantify thermal stability, while differential scanning calorimetry (DSC) identifies phase transitions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters include LUMO localization on the bromine atom (electrophilic site) and steric effects from the difluoroethyl group. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected NH chemical shifts vs. XRD hydrogen bonding) are addressed by:
- Dynamic NMR to assess conformational exchange in solution.
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯H or F⋯H contacts) influencing solid-state vs. solution structures.
- Cross-validation with solid-state NMR or Raman spectroscopy .
Q. How does fluorination impact the compound’s bioactivity in target engagement studies?
- Methodological Answer : Fluorine’s stereoelectronic effects alter binding kinetics. For example:
- Isothermal Titration Calorimetry (ITC) quantifies ΔH and Kd changes when fluorine modulates hydrogen bonding or hydrophobic interactions.
- X-ray crystallography of ligand-protein complexes reveals fluorine’s role in active-site geometry (e.g., orthogonal multipolar interactions). Comparative studies with non-fluorinated analogs isolate fluorine-specific effects .
Q. What are the best practices for handling air/moisture-sensitive intermediates during scale-up synthesis?
- Methodological Answer : Use Schlenk techniques or gloveboxes under inert atmosphere (N₂/Ar). Monitor reaction progress via in situ FTIR (e.g., tracking carbonyl intermediates). Quenching protocols (e.g., slow addition to ice-cold water) minimize exotherms. Purity is maintained via recrystallization from non-polar solvents (hexane/ethyl acetate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
